molecular formula C16H13F5N2O3S B2448662 5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide CAS No. 2344685-53-4

5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide

Cat. No. B2448662
CAS RN: 2344685-53-4
M. Wt: 408.34
InChI Key: HPIZXKYZMLSKLQ-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C16H13F5N2O3S and its molecular weight is 408.34. The purity is usually 95%.
BenchChem offers high-quality 5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antidepressant and Antianxiety Activities : Kumar et al. (2017) synthesized a series of compounds related to 5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide. They investigated their antidepressant activities using Porsolt’s behavioral despair test and antianxiety activity using the plus maze method on mice, finding significant antidepressant and antianxiety effects in some compounds (Kumar et al., 2017).

  • Antimicrobial and Antioxidant Properties : Devi et al. (2010) studied compounds with a similar structure for their antimicrobial and antioxidant activities. Their research involved synthesizing various Schiff bases and assessing their efficacy against different microbial strains and in antioxidant tests (Devi et al., 2010).

  • Electrophilic Substitution and Acylation : Patsenker et al. (1997) explored the acylation of a related compound, demonstrating its ability to undergo electrophilic substitution. This research provides insight into the chemical behavior and potential applications of these compounds in further synthetic processes (Patsenker et al., 1997).

  • Antimicrobial Activity of Cyclization Products : Trotsko et al. (2014) synthesized derivatives involving cyclization to 1,2,4-triazole rings and evaluated their in vitro antimicrobial activity. Some compounds showed significant activity against Gram-positive bacteria (Trotsko et al., 2014).

  • Thiol-Thione Tautomeric Equilibrium : Koparır et al. (2005) synthesized derivatives including 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and studied their thiol-thione tautomeric equilibrium, a key consideration in the chemical properties and potential applications of these compounds (Koparır et al., 2005).

  • Synthesis and Biological Evaluation : Siddiqa et al. (2022) conducted a study on N-(4-bromophenyl)furan-2-carboxamide analogues, evaluating their anti-bacterial activities against drug-resistant bacteria and validating their activities through computational docking studies (Siddiqa et al., 2022).

  • Tyrosinase Inhibitory Activities : Dige et al. (2019) synthesized new derivatives and screened them against the tyrosinase enzyme, finding potent inhibitory activity. They also performed molecular docking studies to understand the mechanism of inhibition (Dige et al., 2019).

properties

IUPAC Name

5-(furan-2-yl)-N-[2-[3-(pentafluoro-λ6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F5N2O3S/c17-27(18,19,20,21)12-4-1-3-11(9-12)6-7-22-16(24)13-10-15(26-23-13)14-5-2-8-25-14/h1-5,8-10H,6-7H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIZXKYZMLSKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CCNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F5N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-N-[2-[3-(pentafluoro-lambda6-sulfanyl)phenyl]ethyl]-1,2-oxazole-3-carboxamide

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